4-Azachalcone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Azachalcone, also known as this compound, is a useful research compound. Its molecular formula is C14H11NO and its molecular weight is 209.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 643143. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antimicrobial Activity

Research indicates that 4-azachalcone exhibits notable antimicrobial properties. A study demonstrated that various derivatives of azachalcones displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum bactericidal concentrations (MBC) ranged from 0.10 to 0.60 mg/mL, suggesting a promising potential for developing new antibiotics from these compounds .

Antifungal Properties

Azachalcone derivatives have also been investigated for their antifungal activity. A study reported that specific azachalcone derivatives exhibited strong antifungal effects against various fungal strains, indicating their potential as therapeutic agents in treating fungal infections .

Inhibition of Enzymatic Activity

This compound has been identified as a potent inhibitor of polyphenol oxidase (PPO), an enzyme implicated in various biochemical processes including browning in fruits and vegetables. The compound's inhibitory activity was quantified with an IC50 value as low as 0.08 μM, showcasing its potential use in food preservation and therapeutic applications .

Diels–Alder Reactions

This compound has been utilized as a dienophile in Diels–Alder reactions, catalyzed by metal-organic frameworks (MOFs). This method has shown high efficiency under mild conditions, with the Cu(II)-PEIP catalyst facilitating the cycloaddition reactions effectively. The study highlighted the influence of substituents on the azachalcone structure on the reactivity and selectivity of the reactions, which is critical for synthetic applications in organic chemistry .

Synthesis of Complex Molecules

The unique reactivity of azachalcones allows them to serve as building blocks for synthesizing more complex organic molecules. Their ability to undergo various transformations makes them valuable intermediates in organic synthesis, particularly in developing pharmaceuticals and agrochemicals .

Fluorescent Dyes

Recent studies have explored the use of chalcone-derived fluorescent dyes for cellular imaging applications. This compound derivatives exhibit strong fluorescence properties, making them suitable for bioimaging techniques to visualize cancer cells preferentially over normal cells . This property can be harnessed for diagnostic purposes in cancer research.

Case Studies

化学反应分析

Diels–Alder Reactions

One of the most significant reactions involving 4-Azachalcone is the Diels–Alder reaction, a [4 + 2] cycloaddition that forms six-membered rings. This reaction has been extensively studied for its efficiency and selectivity. The catalytic properties of various catalysts, including metal-organic frameworks (MOFs) and copper-based catalysts, have been explored to enhance the reaction conditions.

Key Findings:

-

Catalyst Efficiency: The use of Cu(II)-PEIP catalyst demonstrated high activity under mild conditions, allowing for the recycling of the catalyst without significant loss in efficiency .

-

Substituent Effects: The nature of substituents on the azachalcone significantly influences reactivity. Electron-withdrawing groups enhance conversion rates, while electron-donating groups tend to decrease them .

| Catalyst | Solvent | Reaction Time | Conversion Rate (%) | Selectivity |

|---|---|---|---|---|

| Cu(II)-PEIP | Water | 24 hours | >95 | High |

| Cu(OTf)₂ | DMF | 24 hours | 85 | Moderate |

| MOF | Ethanol | 12 hours | >90 | High |

Aldol Condensation

This compound can also be synthesized via aldol condensation reactions, where aromatic aldehydes react with enolates derived from acetylpyridine. This method allows for the formation of various substituted azachalcones depending on the choice of aldehyde.

Synthesis Procedure:

-

Reactants: Aromatic aldehyde and enolate from acetylpyridine.

-

Conditions: Basic medium followed by dehydration.

-

Characterization: Products are typically characterized using 1H and 13C NMR spectroscopy.

Table 2: Aldol Condensation Yields

| Aldehyde | Yield (%) |

|---|---|

| Benzaldehyde | 85 |

| p-Nitrobenzaldehyde | 78 |

| m-Methoxybenzaldehyde | 82 |

Reactions with Amines

This compound has shown reactivity with various amines, leading to the formation of heterocyclic compounds such as benzodiazepines and other nitrogen-containing derivatives.

Key Reactions:

-

Reaction with o-Phenylenediamine: Produces diphenylbenzodiazepine derivatives.

-

Reaction with Thiourea: Yields pyrimidine derivatives under acidic conditions.

| Amine | Product Type | Yield (%) |

|---|---|---|

| o-Phenylenediamine | Benzodiazepine | 75 |

| Thiourea | Pyrimidine | 68 |

Biological Activity Studies

Recent studies have evaluated the biological activities of halo-substituted derivatives of azachalcones, particularly their anti-inflammatory properties. These compounds have shown significant inhibition against inflammatory markers in cell cultures, indicating potential therapeutic applications.

Key Findings:

属性

CAS 编号 |

16208-85-8 |

|---|---|

分子式 |

C14H11NO |

分子量 |

209.24 g/mol |

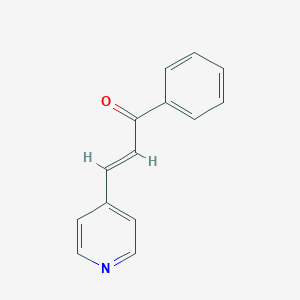

IUPAC 名称 |

(E)-1-phenyl-3-pyridin-4-ylprop-2-en-1-one |

InChI |

InChI=1S/C14H11NO/c16-14(13-4-2-1-3-5-13)7-6-12-8-10-15-11-9-12/h1-11H/b7-6+ |

InChI 键 |

MSXXXMPYLQXAKL-VOTSOKGWSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=NC=C2 |

手性 SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=NC=C2 |

规范 SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=NC=C2 |

Key on ui other cas no. |

16208-85-8 |

Pictograms |

Irritant |

同义词 |

1-phenyl-3-(4-pyridinyl)-2-propen-1-one 1-phenyl-3-(4-pyridyl)-2-propen-1-one PhPyP |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。